1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No.:
Cat. No.: VC15349198
Molecular Formula: C23H19ClN2O4
Molecular Weight: 422.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19ClN2O4 |
|---|---|
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C23H19ClN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 |
| Standard InChI Key | AGVDSFYCZYCKNF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC |
Introduction
1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound featuring a tetrahydroquinazoline core. Its molecular formula is C23H19ClN2O4, and it has a molecular weight of approximately 422.9 g/mol . This compound includes a chlorophenyl group and a dimethoxyphenyl group, which contribute to its potential biological activities and chemical reactivity.
Synthesis
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve the desired product yield and purity. While specific synthesis details are not widely documented in the literature, the compound's complexity suggests that its preparation may involve condensation reactions or other methods common in heterocyclic chemistry.
Biological Activities and Potential Applications
Compounds with similar structures to 1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione have been studied for various biological activities, including antimicrobial and antiproliferative effects . The unique combination of substituents on the tetrahydroquinazoline framework may confer distinct biological properties, making it an interesting candidate for further research.
Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 1-[(2-Chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide | 320419-77-0 | C21H19ClN2O4 | Contains a pyridine ring instead of quinazoline |
| 1-[(3-Chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione | 921825-07-2 | C24H22ClN3O4 | Features an ethyl substitution on the phenyl group |
| 2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide | K413-0454 | C25H23ClN2O3S | Indole moiety introduces different pharmacological properties |
This comparison highlights the structural diversity within related compounds and underscores the importance of detailed structural analysis in predicting biological activity.
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